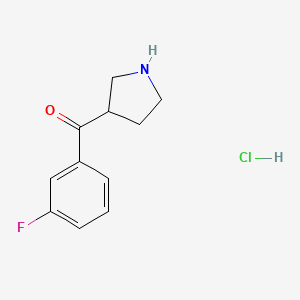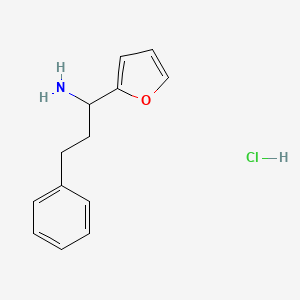![molecular formula C16H22F2N6O4S B1449362 Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid CAS No. 16125-82-9](/img/structure/B1449362.png)
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid
Overview
Description
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid is a synthetic compound known for its potential therapeutic and environmental applications. It is a guanidine derivative that has shown promising bioactivity and potency in various studies. This compound is characterized by the presence of a guanidine group attached to a fluorophenylmethyl moiety, which is further complexed with sulfuric acid.
Preparation Methods
The synthesis of Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid typically involves the reaction of 2-fluorobenzylamine with cyanamide to form the guanidine derivative. This intermediate is then reacted with sulfuric acid to yield the final product. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in substitution reactions where the fluorophenyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic uses, including its role in treating certain diseases.
Industry: It is used in wastewater treatment, as a polymerase chain inhibitor, and as an additive in the manufacture of cellulose.
Mechanism of Action
The mechanism of action of Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, leading to its bioactive effects .
Comparison with Similar Compounds
Similar compounds to Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid include other guanidine derivatives and fluorophenyl compounds. its unique combination of a guanidine group with a fluorophenylmethyl moiety and sulfuric acid complexation sets it apart.
Some similar compounds include:
- 1-(2-Fluorophenyl)guanidine
- 1-(2-Fluorophenyl)methylguanidine
- Guanidine hydrochloride
These compounds share structural similarities but differ in their specific functional groups and overall bioactivity.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10FN3.H2O4S/c2*9-7-4-2-1-3-6(7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOWTCXULTEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F.C1=CC=C(C(=C1)CN=C(N)N)F.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


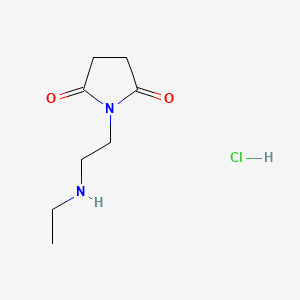
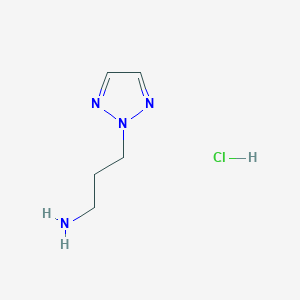

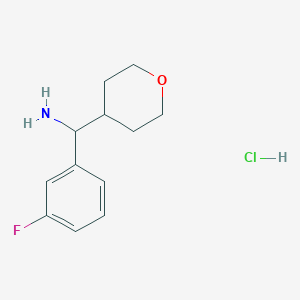

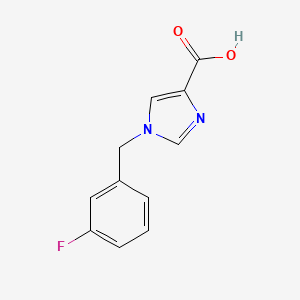

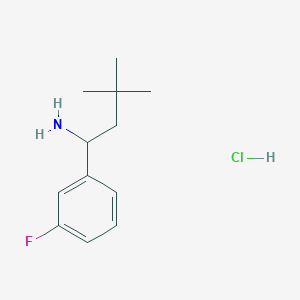

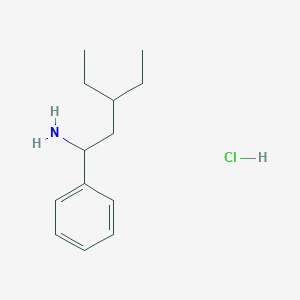
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
